molecular formula C6H4N2O4 B033778 4-Nitronicotinic acid CAS No. 100367-58-6

4-Nitronicotinic acid

Cat. No. B033778
M. Wt: 168.11 g/mol
InChI Key: HTXUFXWKAMQHDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitronicotinic acid and related compounds involves several key strategies, including cycloadditions and oxidation reactions. For example, the synthesis of related structures has been achieved through stereoselective cycloadditions of nitrones with various substrates, highlighting the versatility of nitronic acids in synthetic chemistry (Tamura et al., 2005). The synthesis of 5-nitronicotinamides, closely related to 4-Nitronicotinic acid, involves cyclocondensation reactions using nitrocarbonyl compounds, showcasing another approach to synthesizing nitronic acid derivatives (Sagitullina et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-Nitronicotinic acid is characterized by the presence of a nitro group and a carboxylic acid functional group attached to a pyridine ring. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The presence of the nitro group, in particular, is a key feature that affects the molecule's acidity, redox properties, and ability to form hydrogen bonds.

Chemical Reactions and Properties

4-Nitronicotinic acid participates in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions. Nitrones, which are closely related to nitronic acids, are known for their [3+2]-dipolar cycloaddition reactivity, leading to the formation of isoxazolidines and isoxazolines (Anderson, 2016). Additionally, nitronic acids can undergo oxidative ring cleavage, showcasing their versatility in synthetic transformations (Roger et al., 2004).

Scientific Research Applications

  • Scientific Field: Nutrition and Cardiovascular Health

    • Application : Nicotinic Acid (NA) is used in the treatment of dyslipidemia, a condition characterized by an abnormal amount of lipids in the blood . It is considered a valuable agent for therapy to modify high LDL-C (low-density lipoprotein cholesterol) as well as low HDL-C (high-density lipoprotein cholesterol), high lipoprotein a, and hypertriglyceridemia .
    • Methods of Application : In doses large enough to produce pharmacological effects, NA and extended-release nicotinic acid (ER-NA) are potent lipid-modifying agents .
    • Results or Outcomes : The landmark study by Altschul et al. was the first to report the cholesterol-lowering effects of niacin .
  • Scientific Field: Dermatology

    • Application : Nicotinamide, a form of NA, has been used in the treatment of melasma .
    • Methods of Application : In a double-blind, randomized clinical trial, a 4% nicotinamide product was applied on one side of the face for 8 weeks .
    • Results or Outcomes : The results of this study are not specified in the source .
  • Scientific Field: Cosmeceuticals

    • Application : Niacinamide, a derivative of NA, has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
    • Methods of Application : Niacinamide is incorporated into skincare products and cosmetics .
    • Results or Outcomes : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
  • Scientific Field: Pharmacology

    • Application : Some derivatives of Nicotinic Acid have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results or Outcomes : The results of these applications are not specified in the source .
  • Scientific Field: Biochemistry

    • Application : Niacinamide Mononucleotide (NMN), a derivative of NA, is known for its role in NAD+ synthesis, which contributes to redox reactions and energy production in cells .
    • Methods of Application : NMN is used as a supplement to increase the level of NAD+ .
    • Results or Outcomes : The supplementation of NMN effectively increases the level of NAD+ .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : 2-substituted aryl derivatives of Nicotinic Acid have shown anti-inflammatory and analgesic efficacy .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results or Outcomes : The results of these applications are not specified in the source .

Safety And Hazards

Safety data sheets recommend wearing suitable protective equipment when handling 4-Nitronicotinic acid to prevent dispersion of dust. It’s also advised to wash hands and face thoroughly after handling .

properties

IUPAC Name

4-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXUFXWKAMQHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376585
Record name 4-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitronicotinic acid

CAS RN

100367-58-6
Record name 4-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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